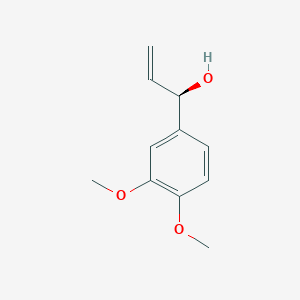

1'-Hydroxymethyleugenol, (R)-

Description

Significance of 1'-Hydroxymethyleugenol (B1222070) as a Key Metabolite in Allylbenzene Biotransformation

The biotransformation of allylbenzenes, such as methyleugenol, is a critical area of study. tandfonline.comcuni.cz Within this context, 1'-hydroxymethyleugenol emerges as a primary and pivotal metabolite. acs.orgoup.com The metabolic process predominantly involves the oxidation of the allyl group of methyleugenol, with 1'-hydroxymethyleugenol being the most abundant resulting metabolite. acs.org

The key metabolic pathway involves the hydroxylation of the 1'-position of the allylic side chain of methyleugenol, a reaction catalyzed by cytochrome P450 (CYP) enzymes. europa.euoup.com Specifically, CYP2E1 has been identified as a major enzyme involved in this transformation in rats. oup.com This initial hydroxylation step is crucial as it leads to the formation of 1'-hydroxymethyleugenol, which can then undergo further metabolic changes. oup.comrsc.org

Subsequent to its formation, 1'-hydroxymethyleugenol can be further metabolized through sulfation, a reaction facilitated by sulfotransferases (SULTs). rsc.org This leads to the creation of 1'-sulfooxymethyleugenol, a reactive ester. acs.orgfemaflavor.org The formation of this ultimate metabolite is considered a significant event in the bioactivation pathway of methyleugenol. acs.orgacs.org Research has shown that the genetic knockout of SULT1A1 can dramatically reduce the formation of DNA adducts from methyleugenol, highlighting the importance of the 1'-hydroxylation and subsequent sulfation steps. acs.org

Academic Importance of Investigating the Molecular and Cellular Mechanisms of 1'-Hydroxymethyleugenol

The academic interest in 1'-hydroxymethyleugenol stems from its demonstrated biological activity and its role as a proximate carcinogen of methyleugenol. oup.comcore.ac.uk Investigating its molecular and cellular mechanisms is essential for understanding the potential risks associated with exposure to its parent compound, methyleugenol. acs.org

Studies have shown that 1'-hydroxymethyleugenol is more potent than methyleugenol itself in inducing certain biological effects. acs.orgeuropa.eu For instance, it is a stronger inducer of unscheduled DNA synthesis (UDS) in cultured rat hepatocytes compared to methyleugenol. europa.eu UDS is a form of DNA repair, and its induction can indicate that DNA damage has occurred.

The molecular mechanism of action is believed to involve the formation of a reactive carbonium ion from 1'-sulfooxymethyleugenol, which can then form covalent bonds with cellular macromolecules, including DNA. acs.org This interaction with DNA can lead to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis. rsc.orgoup.com The major DNA adduct formed has been identified as N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine. rsc.org

The investigation into the enzymes responsible for the metabolism of methyleugenol to 1'-hydroxymethyleugenol is also of significant academic importance. In vitro studies with human liver microsomes have shown that the rate of 1'-hydroxylation can vary significantly among individuals, suggesting that genetic polymorphisms in metabolizing enzymes could influence susceptibility to the effects of methyleugenol. europa.euoup.com

Comparative Context with Other Allylalkoxybenzenes in Research

The study of 1'-hydroxymethyleugenol is often placed in a comparative context with other allylalkoxybenzenes like safrole and estragole (B85927) to understand structure-activity relationships within this class of compounds. tandfonline.comiss.itresearchgate.net These compounds share a common structural feature—an allyl group attached to a substituted benzene (B151609) ring—and undergo similar metabolic activation pathways. tandfonline.comoup.com

The primary metabolic activation step for these compounds is the 1'-hydroxylation of the allyl side chain, catalyzed by cytochrome P450 enzymes. datapdf.com This is followed by sulfation to form reactive sulfuric acid esters that can bind to DNA. rsc.org For example, 1'-hydroxysafrole (B1215727) is a well-studied metabolite of safrole and is considered a proximate carcinogen, analogous to the role of 1'-hydroxymethyleugenol for methyleugenol. tandfonline.comrsc.org

Comparative studies allow researchers to identify how substitutions on the benzene ring influence the rate and pathway of metabolism, as well as the ultimate biological activity. For instance, the presence and position of methoxy (B1213986) groups on the benzene ring can affect the electronic properties of the molecule and its interaction with metabolizing enzymes. datapdf.com

Physiologically based kinetic (PBK) modeling has been used to compare the bioactivation and detoxification of different allylalkoxybenzenes, such as methyleugenol and estragole, in various species, including humans and rats. bohrium.comtoxicology.org These models help to predict the formation of key metabolites, like the 1'-hydroxy and 1'-sulfooxy derivatives, and to understand interspecies differences in metabolism. bohrium.com Such comparative approaches are crucial for risk assessment, as they allow for the extrapolation of data from animal studies to humans. iss.it

Research Findings on 1'-Hydroxymethyleugenol and Related Compounds

| Compound | Key Metabolic Pathway | Primary Metabolizing Enzymes | Noted Biological Activity |

| Methyleugenol | 1'-hydroxylation of the allyl side chain. europa.euacs.org | Cytochrome P450 (CYP) enzymes, particularly CYP2E1. oup.comoup.com | Induces unscheduled DNA synthesis (UDS); parent compound to the proximate carcinogen 1'-hydroxymethyleugenol. europa.eu |

| 1'-Hydroxymethyleugenol | Sulfation to 1'-sulfooxymethyleugenol; Glucuronidation. acs.orgrsc.org | Sulfotransferases (SULTs), particularly SULT1A1. acs.orgrsc.org | More potent inducer of UDS than methyleugenol; forms DNA adducts. acs.orgeuropa.eu |

| Safrole | 1'-hydroxylation to 1'-hydroxysafrole. tandfonline.com | Cytochrome P450 (CYP) enzymes. datapdf.com | Metabolite 1'-hydroxysafrole is a proximate carcinogen. tandfonline.com |

| Estragole | 1'-hydroxylation to 1'-hydroxyestragole (B1218065). tandfonline.comnih.gov | Cytochrome P450 (CYP) enzymes. nih.gov | Metabolite 1'-hydroxyestragole is implicated in its biological activity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1073478-60-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m1/s1 |

InChI Key |

DFQDENBMPURIHD-SECBINFHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](C=C)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=C)O)OC |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 1 Hydroxymethyleugenol

Enzymatic Formation of 1'-Hydroxymethyleugenol (B1222070) from Precursor Compounds

The initial and rate-limiting step in the bioactivation of methyleugenol is the hydroxylation at the 1'-position of its allyl side chain, leading to the formation of 1'-hydroxymethyleugenol. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Cytochrome P450-Mediated 1'-Hydroxylation of Methyleugenol

The conversion of methyleugenol to 1'-hydroxymethyleugenol is a critical phase I metabolic reaction. oup.comresearchgate.net This hydroxylation is an oxidative process mediated by various cytochrome P450 enzymes. nih.govnih.gov The formation of 1'-hydroxymethyleugenol is considered a bioactivation step, as this metabolite can be further converted into more reactive compounds capable of binding to cellular macromolecules like DNA. oup.comresearchgate.net Studies in rodent models have shown that methyleugenol's carcinogenicity is linked to this metabolic activation. oup.com

Identification and Role of Specific Cytochrome P450 Isozymes (e.g., CYP1A2, CYP2E1, CYP2C6, CYP2C9, CYP2C19, CYP2D6)

The specific cytochrome P450 isozymes involved in the 1'-hydroxylation of methyleugenol have been identified through in vitro studies using human and rat liver microsomes, as well as with specific human CYP enzymes.

In humans, CYP1A2 is considered the most important enzyme for the bioactivation of methyleugenol at physiologically relevant concentrations. nih.govnih.gov Kinetic studies have demonstrated that CYP1A2 has a significantly higher enzyme efficiency (kcat/Km) for this reaction compared to other isozymes. nih.gov Other human P450 enzymes that can contribute to this metabolic step, particularly at higher concentrations of methyleugenol, include CYP2C9 , CYP2C19 , and CYP2D6 . nih.govoup.com Research using human liver microsomes has shown considerable interindividual variation in the rate of 1'-hydroxylation, which may be attributed to genetic polymorphisms and lifestyle factors such as smoking, which can induce CYP1A2 activity. nih.govnih.gov

In rats, CYP2E1 has been identified as a major enzyme catalyzing the 1'-hydroxylation of methyleugenol in control liver microsomes. nih.govnih.gov Additionally, studies have suggested the involvement of CYP2C6 . nih.govresearchgate.net It has also been observed that administration of methyleugenol to rats can lead to the auto-induction of other P450 isozymes, including CYP2B and CYP1A2, which can also contribute to this metabolic pathway. nih.govnih.gov

| Cytochrome P450 Isozyme | Role in 1'-Hydroxylation of Methyleugenol | Species Specificity | Supporting Evidence |

|---|---|---|---|

| CYP1A2 | Primary enzyme at physiologically relevant concentrations | Human | High enzyme efficiency (kcat/Km) in kinetic studies nih.gov |

| CYP2E1 | Major enzyme in control liver microsomes | Rat | Inhibition studies with specific inhibitors nih.gov |

| CYP2C6 | Potential involvement | Rat | Suggested by inhibition studies nih.govresearchgate.net |

| CYP2C9 | Contributes at higher concentrations | Human | Incubations with individual P450 enzymes nih.gov |

| CYP2C19 | Contributes at higher concentrations | Human | Incubations with individual P450 enzymes nih.gov |

| CYP2D6 | Contributes at higher concentrations | Human | Incubations with individual P450 enzymes nih.gov |

Subsequent Biotransformational Fates of 1'-Hydroxymethyleugenol

Following its formation, 1'-hydroxymethyleugenol can undergo further phase II metabolism, leading to the formation of more reactive metabolites, or it can be oxidized.

Sulfation to 1'-Sulfooxymethyleugenol (1'-Hydroxymethyleugenol Sulfate)

A crucial subsequent biotransformation of 1'-hydroxymethyleugenol is its conjugation with a sulfonate group to form 1'-sulfooxymethyleugenol. This reaction is a phase II metabolic process. The resulting sulfate (B86663) ester is an unstable and highly reactive metabolite. researchgate.net This instability leads to the spontaneous cleavage of the sulfate group, generating a reactive carbocation that can form adducts with DNA, a key event in the initiation of carcinogenesis. researchgate.netresearchgate.net

Role of Sulfotransferase Enzymes (e.g., SULT1A1) in Reactive Metabolite Formation

The sulfation of 1'-hydroxymethyleugenol is catalyzed by sulfotransferase (SULT) enzymes. nih.gov In humans, SULT1A1 has been identified as a highly efficient enzyme in the activation of 1'-hydroxymethyleugenol to its mutagenic form. nih.govoup.com SULT1A1 is expressed at high levels in many tissues, including the liver. oup.com At higher concentrations of the substrate, other human sulfotransferases such as SULT1A2 and SULT1E1 can also contribute to this activation pathway. nih.gov Studies using mouse models have confirmed the critical role of SULT1A enzymes in the formation of hepatic DNA adducts from methyleugenol. oup.comnih.gov

| Sulfotransferase Enzyme | Role in the Activation of 1'-Hydroxymethyleugenol | Species Specificity | Supporting Evidence |

|---|---|---|---|

| SULT1A1 | Highly efficient in activating 1'-hydroxymethyleugenol | Human | Mutagenicity studies with recombinant Salmonella typhimurium strains expressing human SULTs nih.govoup.com |

| SULT1A2 | Activation at higher substrate concentrations | Human | Mutagenicity studies with recombinant Salmonella typhimurium strains expressing human SULTs nih.gov |

| SULT1C2 | Activation even at very low substrate concentrations | Human | Mutagenicity studies with recombinant Salmonella typhimurium strains expressing human SULTs nih.gov |

| SULT1E1 | Activation at higher substrate concentrations | Human | Mutagenicity studies with recombinant Salmonella typhimurium strains expressing human SULTs nih.gov |

Oxidative Metabolism to 1'-Oxomethyleugenol

In addition to sulfation, 1'-hydroxymethyleugenol can be further oxidized to form 1'-oxomethyleugenol. oup.comoup.com This metabolic step represents an alternative pathway for the biotransformation of 1'-hydroxymethyleugenol. oup.com The formation of 1'-oxomethyleugenol has been observed in in vitro incubations with liver microsomes. oup.com

Glucuronidation as a Detoxification Pathway via UDP-Glucuronosyltransferases (e.g., UGT1A9, UGT2B7)

Glucuronidation is a major Phase II metabolic pathway that facilitates the detoxification and elimination of various xenobiotics and endogenous compounds. flinders.edu.auresearchgate.netnih.govnih.gov This process involves the covalent linkage of glucuronic acid to a substrate, making it more water-soluble and readily excretable. flinders.edu.auresearchgate.net The UDP-glucuronosyltransferase (UGT) superfamily of enzymes, located primarily in the liver, catalyzes this reaction. flinders.edu.aunih.govplos.org

While direct studies on 1'-Hydroxymethyleugenol glucuronidation are limited, research on the structurally similar compound 1'-hydroxyestragole (B1218065), a metabolite of estragole (B85927), provides significant insights. nih.govresearchgate.net For 1'-hydroxyestragole, glucuronidation is a major detoxification pathway. nih.govresearchgate.net Studies using cDNA-expressed UGT isoforms have identified UGT2B7 and UGT1A9 as the primary enzymes responsible for its glucuronidation. nih.govresearchgate.net Given the structural similarity, it is highly probable that these same UGT isoforms play a crucial role in the detoxification of 1'-Hydroxymethyleugenol. The activity of these enzymes can vary significantly among individuals, which has toxicogenetic importance as polymorphisms in UGTs could lead to differences in detoxification capacity. nih.govresearchgate.net

Regulatory Aspects of 1'-Hydroxymethyleugenol Metabolism

The regulation of enzymes involved in the metabolism of methyleugenol and its metabolites is a key factor in determining its potential toxicity. This includes phenomena such as enzyme induction.

Auto-induction Phenomena of 1'-Hydroxylation by P450 Cytochromes

A significant regulatory aspect of methyleugenol metabolism is the auto-induction of the cytochrome P450 (CYP450) enzymes responsible for its own bioactivation. nih.govresearchgate.netcolab.ws Studies in Fischer 344 rats have demonstrated that in vivo administration of methyleugenol leads to a dose-dependent increase in the 1'-hydroxylation of methyleugenol in vitro. nih.govresearchgate.netcolab.ws This auto-induction is attributed to the induction of several CYP450 isozymes, including CYP2B and CYP1A2. nih.govresearchgate.netcolab.ws

Enzyme induction is the process where exposure to a chemical (inducer) increases the amount and activity of a specific enzyme. solvobiotech.com This is often mediated by nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which induce CYP3A/2C and CYP2B families, respectively. solvobiotech.com The auto-induction of 1'-hydroxylation suggests that high-dose exposure to methyleugenol could accelerate its own conversion to the proximate carcinogen, 1'-Hydroxymethyleugenol. This phenomenon has important implications for risk assessment, as results from high-dose rodent studies may overestimate the risk at lower, more typical human exposure levels. nih.govresearchgate.net

Interspecies and Interindividual Variability in 1'-Hydroxymethyleugenol Metabolism

Significant variability exists in the metabolism of methyleugenol, both between different species and among human individuals. This variability can profoundly affect the rate of formation and detoxification of 1'-Hydroxymethyleugenol.

Comparative Metabolic Profiles Across Species (e.g., Rat vs. Human)

There are notable differences in the metabolic pathways of methyleugenol between rats and humans. nih.gov In vitro studies using liver microsomes have identified different primary CYP450 enzymes responsible for the 1'-hydroxylation in each species.

In control male Fischer 344 rats, kinetic studies revealed that 1'-hydroxylation is catalyzed by both high-affinity and low-affinity enzyme components. nih.govresearchgate.netcolab.ws Inhibition studies suggest that in rats, CYP2E1 and likely CYP2C6 are the primary catalysts for this reaction. nih.govresearchgate.net

In contrast, studies with human liver microsomes indicate that CYP1A2 is the most important enzyme for the bioactivation of methyleugenol at physiologically relevant concentrations. aau.edu.jonih.gov CYP2C9 may also contribute, particularly at higher concentrations of methyleugenol. nih.gov Other enzymes, including P450 2A6, 2C19, and 2D6, are intrinsically capable of this reaction but appear to play a lesser role in the human liver. nih.gov These species-specific differences in enzyme activity are crucial when extrapolating data from animal models to predict human risk. semanticscholar.org

Human Interindividual Variability in Enzymatic Activities Affecting 1'-Hydroxymethyleugenol Formation and Further Metabolism

There is marked interindividual variability in the rate of 1'-hydroxylation of methyleugenol among humans. nih.govresearchgate.net One study involving 13 human liver samples found a 37-fold variation in the rate of this metabolic step. nih.govresearchgate.netcolab.ws Another study with 15 human liver microsomes reported a 5-fold difference in activities. nih.gov This variability suggests that certain individuals may be more susceptible to the potential adverse effects of methyleugenol. nih.govnih.gov

This variation is influenced by a combination of genetic and environmental factors. nih.govresearchgate.net Genetic polymorphisms in drug-metabolizing enzymes like CYPs and UGTs are a significant source of this variability, potentially leading to reduced or increased enzyme activity. nih.govepa.gov For instance, CYP1A2 activity is known to be influenced by genetic factors as well as lifestyle choices such as smoking, which induces this enzyme. nih.gov Similarly, polymorphisms in UGT2B7 are known and could affect the rate of detoxification of 1'-Hydroxymethyleugenol. nih.gov Physiologically based kinetic modeling has indicated that variation in CYP1A2-catalyzed 1'-hydroxylation is a predominant factor affecting the formation of subsequent toxic metabolites. aau.edu.jowur.nlnih.gov

Molecular and Cellular Mechanisms of 1 Hydroxymethyleugenol, R Interaction

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The genotoxicity of (R)-1'-Hydroxymethyleugenol is predominantly attributed to its ability to form covalent adducts with DNA. This process is initiated by the metabolic conversion of the parent compound into a highly reactive electrophilic intermediate that can readily attack nucleophilic sites on DNA bases.

The metabolic activation of (R)-1'-Hydroxymethyleugenol to its ultimate carcinogenic form involves enzymatic sulfation. This reaction is catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1A1, which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of (R)-1'-Hydroxymethyleugenol, forming 1'-sulfooxymethyleugenol wikipedia.org.

1'-Sulfooxymethyleugenol is an unstable sulfate (B86663) ester. The sulfate group is an excellent leaving group, and its departure is facilitated by the formation of a resonance-stabilized allylic carbocation, also referred to as a carbonium ion. This process is a unimolecular nucleophilic substitution (SN1) type reaction, where the rate-determining step is the spontaneous heterolytic cleavage of the C-O bond of the sulfate ester wikipedia.orgucalgary.ca. The resulting electrophilic carbonium ion is highly reactive and can readily attack nucleophilic centers in cellular macromolecules.

The electrophilic carbonium ion derived from 1'-sulfooxymethyleugenol reacts with the nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. The primary targets for adduction are the exocyclic amino groups of purine (B94841) bases.

The two major DNA adducts that have been identified and characterized are:

N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine: This is the major adduct formed, resulting from the reaction of the carbonium ion at the N2 position of the guanine (B1146940) base in DNA. Its structure has been confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

N6-(trans-Methylisoeugenol-3'-yl)-2'-deoxyadenosine: This is a minor adduct formed by the reaction of the carbonium ion with the N6 position of the adenine (B156593) base.

The formation of these adducts disrupts the normal structure and function of DNA, potentially leading to mutations during DNA replication if not repaired.

The formation of 1'-Hydroxymethyleugenol-derived DNA adducts has been demonstrated in various in vivo experimental models, with adduct levels varying depending on the tissue, dose, and the genetic background of the animal model, particularly concerning the expression of sulfotransferase enzymes.

| Experimental Model | Compound Administered | Tissue | Adduct Measured | Adduct Level (adducts per 108 nucleotides) |

| Wild-type Mice | Methyleugenol | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 735 |

| Wild-type Mice | 1'-Hydroxymethyleugenol (B1222070) | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 1,490 |

| SULT1A1/2 transgenic mice | Methyleugenol | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 4,500 |

| SULT1A1/2 transgenic mice | 1'-Hydroxymethyleugenol | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 13,300 |

| Sult1a1 knockout mice | Methyleugenol | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 23 |

| Sult1a1 knockout mice | 1'-Hydroxymethyleugenol | Liver | N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | 12 |

These data clearly indicate that the expression of sulfotransferases is a critical determinant of the extent of DNA adduct formation from 1'-Hydroxymethyleugenol.

Interactions with Other Cellular Macromolecules

Besides DNA, the electrophilic carbonium ion derived from 1'-sulfooxymethyleugenol can also react with other cellular nucleophiles, including proteins and the tripeptide glutathione (B108866).

Covalent binding of reactive metabolites to cellular proteins can lead to the formation of protein adducts, which can impair protein function and potentially trigger cellular stress responses and toxicity. In studies with rats treated with methyleugenol, the formation of protein adducts derived from its metabolites has been observed.

Immunochemical methods have detected these adducts, particularly in the microsomal fraction of liver cells. A major protein adduct with an approximate molecular weight of 44 kDa has been identified in the livers of rats administered methyleugenol mdpi.com. However, the specific identity of this protein has not yet been elucidated. The formation of these protein adducts is dependent on the metabolic activation of methyleugenol to its reactive electrophilic species mdpi.com.

Glutathione (GSH) is a major cellular antioxidant and plays a critical role in the detoxification of electrophilic compounds. The conjugation of the electrophilic carbonium ion of 1'-Hydroxymethyleugenol with GSH is a significant detoxification pathway. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a more water-soluble and less reactive glutathione conjugate ucalgary.camdpi.comnih.gov.

The glutathione conjugate is not directly excreted but undergoes further metabolism through the mercapturic acid pathway ucalgary.canih.gov. This involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by the N-acetylation of the remaining cysteine conjugate to form a mercapturic acid (N-acetylcysteine conjugate) ucalgary.canih.gov. The resulting mercapturic acid is then readily excreted in the urine. The detection of the mercapturic acid of methyleugenol, specifically N-acetyl-S-(trans-3'-(3,4-dimethoxyphenyl)-2'-propen-1'-yl)-L-cysteine (E-3′-MEMA), in human urine following exposure to methyleugenol-containing foods confirms the operation of this detoxification pathway in humans mzcloud.org.

Effects on Genomic Stability and DNA Damage Response Pathways

(R)-1'-Hydroxymethyleugenol, a primary metabolite of the genotoxic carcinogen methyleugenol, exerts significant effects on genomic stability by inducing DNA lesions, which in turn activate complex cellular DNA damage response (DDR) pathways. nih.govresearchgate.net The cellular machinery recognizes this damage as a threat to genomic integrity, initiating a cascade of signaling events designed to arrest the cell cycle, facilitate DNA repair, or, if the damage is irreparable, trigger programmed cell death.

Unscheduled DNA synthesis is a key indicator of excision repair, a process where a damaged segment of DNA is removed and replaced. nih.gov (R)-1'-Hydroxymethyleugenol has been identified as a potent inducer of UDS. oup.comnih.gov Studies have shown that the 1'-hydroxy metabolites of parent compounds like methyleugenol are more potent genotoxic agents. nih.gov The induction of UDS demonstrates that cells recognize the DNA adducts formed by (R)-1'-Hydroxymethyleugenol and initiate DNA repair mechanisms to remove them. oup.com This process of repair synthesis, occurring outside of the normal S-phase of the cell cycle, is a direct measure of the compound's DNA-damaging potential. nih.gov

The genotoxicity of (R)-1'-Hydroxymethyleugenol is clearly demonstrated by its ability to cause DNA strand breaks. nih.gov Investigations using the single-cell gel electrophoresis, or Comet assay, have provided direct evidence of this damage. In cultured Chinese hamster V79 cells, (R)-1'-Hydroxymethyleugenol was observed to cause DNA strand breaks at concentrations of 10 μM and higher. nih.gov Notably, the DNA-damaging properties of (R)-1'-Hydroxymethyleugenol and other phase I metabolites were found to exceed those of the parent compound, methyleugenol. nih.gov

Table 1: Genotoxic Effects of (R)-1'-Hydroxymethyleugenol Investigated by Comet Assay. nih.gov

Upon induction of DNA damage by (R)-1'-Hydroxymethyleugenol, cells activate a sophisticated signaling network to coordinate the repair response, primarily orchestrated by the apical kinases ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3 related). nih.govresearchgate.net Research indicates that DNA damage derived from (R)-1'-Hydroxymethyleugenol predominantly activates the ATR-mediated DNA damage response pathway. nih.govresearchgate.net The ATR pathway is typically activated by single-strand DNA breaks and replication stress. mdpi.com

Activation of this pathway is evidenced by the phosphorylation of key downstream effector proteins. Studies in SULT1A1-proficient cell models treated with (R)-1'-Hydroxymethyleugenol have shown:

Phosphorylation of Checkpoint Kinase 1 (Chk1): ATR activation leads to the phosphorylation of its primary downstream target, Chk1, a crucial kinase that regulates cell cycle checkpoints. nih.govresearchgate.net

Phosphorylation of Histone 2AX (γH2AX): The formation of γH2AX foci at sites of DNA damage is a hallmark of the DDR, and this is observed following treatment with the compound. nih.govresearchgate.net

Phosphorylation of Checkpoint Kinase 2 (Chk2): A subsequent phosphorylation of Chk2 has also been reported, indicating a broad activation of the DNA damage signaling cascade. nih.govresearchgate.net

Table 2: Activation of DNA Damage Checkpoint Kinases by (R)-1'-Hydroxymethyleugenol. nih.govresearchgate.net

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in the cellular response to genotoxic stress. Following the activation of the DNA damage response by (R)-1'-Hydroxymethyleugenol, a significant accumulation of the p53 protein is observed. nih.govresearchgate.net This accumulation is a critical downstream event of the ATR/Chk1 signaling cascade. Activated p53 functions as a transcription factor, instigating a program of gene expression that can lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov Specifically, the cellular response to (R)-1'-Hydroxymethyleugenol involves the p53-Bax pathway, directly linking the activation of this tumor suppressor to the initiation of mitochondrial apoptosis. researchgate.net

Cellular Cycle Perturbations and Apoptosis Induction

The induction of significant DNA damage by (R)-1'-Hydroxymethyleugenol ultimately leads to profound effects on cell fate, including disruptions in the cell cycle and the activation of programmed cell death, or apoptosis.

DNA adducts formed as a consequence of (R)-1'-Hydroxymethyleugenol exposure have been shown to decrease the speed of DNA replication and cause replication fork stalling. researchgate.net Replication stress is a potent activator of the ATR-Chk1 signaling pathway, which in turn governs the intra-S and G2/M cell cycle checkpoints. mdpi.comnih.govnih.gov The activation of these checkpoints serves to halt cell cycle progression, providing the cell with an opportunity to repair the damaged DNA before entering mitosis. nih.gov While direct evidence for arrest in a specific phase like G2 is a logical consequence of these upstream events, the key reported finding is the stalling of replication forks, a direct trigger for such an arrest. researchgate.net This mechanism prevents the propagation of damaged DNA to daughter cells, a critical step in preventing mutations and maintaining genomic stability.

When DNA damage is too severe to be repaired, cells can initiate apoptosis to eliminate themselves in a controlled manner. Treatment with (R)-1'-Hydroxymethyleugenol has been demonstrated to trigger apoptotic cell death. researchgate.net The mechanism of this apoptosis is linked to the intrinsic, or mitochondrial, pathway. researchgate.net This process is initiated by the p53-dependent upregulation of pro-apoptotic proteins, such as Bax. researchgate.net Bax, in turn, acts on the mitochondria to increase the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. youtube.com This event triggers the formation of the apoptosome and the subsequent activation of a cascade of executioner caspases, which dismantle the cell and lead to its death. researchgate.net

Activation of Apoptotic Pathways by (R)-1'-Hydroxymethyleugenol Remains Uncharacterized

Detailed research findings specifically elucidating the role of (R)-1'-Hydroxymethyleugenol in the activation of apoptotic pathways, including the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), are not available in the current scientific literature.

While the broader class of eugenol-related compounds has been the subject of cancer research, specific studies detailing the molecular and cellular mechanisms of (R)-1'-Hydroxymethyleugenol are scarce. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The apoptotic cascade involves a series of molecular events, often culminating in the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, including PARP, leading to the dismantling of the cell.

Investigations into the parent compound, eugenol (B1671780), have demonstrated its capacity to induce apoptosis in various cancer cell lines. These studies have shown that eugenol can trigger the activation of caspase-3 and subsequent PARP cleavage, key indicators of apoptosis. For instance, in human melanoma G361 cells, treatment with eugenol led to the cleavage of both caspase-3 and PARP. Similarly, in human osteosarcoma HOS cells, eugenol-induced apoptosis was associated with increased levels of active caspase-3 and cleaved PARP. Furthermore, in colon cancer cells, eugenol treatment resulted in increased p53 activation, PARP cleavage, and ultimately, caspase-3-mediated apoptosis.

The apoptotic activity of other eugenol derivatives has also been explored. For example, 1'S-1'-acetoxyeugenol acetate (B1210297) has been shown to induce apoptosis in human breast cancer cells. However, the specific stereoisomer (R)-1'-Hydroxymethyleugenol has not been the focus of such detailed mechanistic studies regarding its effect on apoptotic pathways.

Therefore, while the existing body of research on eugenol and its other derivatives provides a foundation for understanding how this class of compounds may interact with the apoptotic machinery, there is a clear gap in the literature concerning the specific molecular interactions of (R)-1'-Hydroxymethyleugenol with key apoptotic proteins like caspase-3 and PARP. Further investigation is required to determine if (R)-1'-Hydroxymethyleugenol shares the pro-apoptotic characteristics of its parent compound and other derivatives.

Stereochemical Aspects and Enantiomeric Activity of 1 Hydroxymethyleugenol

Research on the Synthesis of 1'-Hydroxymethyleugenol (B1222070) Enantiomers

The preparation of enantiomerically pure forms of chiral compounds is essential for evaluating the biological activities of individual stereoisomers. Methodologies for obtaining single enantiomers generally fall into two categories: enantioselective synthesis and chiral resolution of racemic mixtures.

Enantioselective synthesis aims to produce a single enantiomer directly. While specific research detailing a dedicated enantioselective synthesis for (R)- and (S)-1'-hydroxymethyleugenol is not extensively documented in publicly available literature, general principles of asymmetric synthesis are applicable. Such approaches could involve the use of chiral catalysts or reagents to stereoselectively introduce the hydroxyl group at the 1'-position of a methyleugenol precursor.

Chiral resolution is a more common technique for separating enantiomers from a racemic mixture. This can be achieved through various methods, including:

Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus their separation. Various types of CSPs, such as those based on polysaccharides, are commercially available and have been successfully used for the separation of a wide range of chiral compounds. While the specific application of chiral HPLC for the resolution of 1'-hydroxymethyleugenol enantiomers is not detailed in the available search results, it represents a viable and widely used methodology for obtaining the pure (R)- and (S)-forms.

The availability of the individual enantiomers, whether through synthesis or resolution, is a critical prerequisite for investigating their differential biological effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 1 Hydroxymethyleugenol and Its Analogs

Identification of Structural Determinants for Molecular Reactivity and Biological Effects

Comparative Analysis with Related Hydroxy Metabolites and Oxidized Derivatives

Comparative studies of 1'-Hydroxymethyleugenol (B1222070) with other metabolites of methyleugenol and related alkenylbenzenes reveal critical structural determinants for genotoxicity. The metabolic activation of methyleugenol to 1'-Hydroxymethyleugenol is a key step in its conversion to a DNA-reactive species. Research has shown that 1'-Hydroxymethyleugenol exhibits greater DNA damaging potential than its parent compound, methyleugenol. nih.gov

Further oxidation of the side chain leads to other metabolites with varying degrees of reactivity. For instance, methyleugenol-2',3'-epoxide and 3'-oxomethylisoeugenol have been identified as potent cytotoxic and genotoxic agents, in some cases exceeding the DNA strand-breaking properties of 1'-Hydroxymethyleugenol. nih.gov This suggests that oxidation at different positions of the allyl side chain significantly influences the molecule's ability to induce DNA damage.

A comparative analysis of the genotoxicity of various methyleugenol metabolites is presented in the table below.

| Compound | Relative Genotoxicity | Key Structural Feature |

| Methyleugenol | Baseline | Unmodified allyl side chain |

| 1'-Hydroxymethyleugenol | Increased | Hydroxyl group at the 1'-position |

| Methyleugenol-2',3'-epoxide | Significantly Increased | Epoxide ring on the side chain |

| 3'-Oxomethylisoeugenol | Significantly Increased | Carbonyl group at the 3'-position and shifted double bond |

This table provides a qualitative comparison based on available research findings.

The position of the double bond in the alkenyl side chain is another critical factor. Alkenylbenzenes with a terminal double bond at the 2',3'-position, such as methyleugenol, are generally more prone to metabolic activation to genotoxic species compared to isomers with an internal double bond (propenylbenzenes) like isoeugenol. nih.govoup.com This is because the 1'-hydroxylation is a crucial step for the formation of the ultimate carcinogenic sulfuric acid ester.

Exploration of Structural Modifications Impacting Genotoxic Potential

The genotoxic potential of 1'-Hydroxymethyleugenol is highly dependent on specific structural characteristics. Modifications to these features can significantly alter the compound's reactivity and its ability to interact with DNA.

Key structural features influencing genotoxicity include:

The 1'-Hydroxyl Group: This group is essential for the subsequent metabolic activation step, which involves sulfation to form a reactive sulfate (B86663) ester. This ester can then spontaneously dissociate to form a highly electrophilic carbocation that readily adducts with DNA. The absence of this hydroxyl group, as in the parent compound methyleugenol, results in lower genotoxicity.

The Allyl Side Chain: The presence and position of the double bond are critical. As mentioned, a terminal 2',3'-double bond is associated with higher genotoxic potential. nih.govoup.com Saturation of this double bond would be expected to significantly reduce or eliminate genotoxicity.

The Methoxy (B1213986) Groups on the Benzene (B151609) Ring: The number and position of methoxy groups on the aromatic ring can influence the electronic properties of the molecule, which in turn can affect the stability of the carbocation formed during metabolic activation. While less studied for 1'-Hydroxymethyleugenol specifically, in the broader class of alkenylbenzenes, the substitution pattern on the ring is known to modulate carcinogenic activity.

The Absence of a Free Phenolic Hydroxyl Group: A key determinant for the genotoxicity of many alkenylbenzenes is the absence of a free phenolic hydroxyl group. nih.govoup.com Compounds like eugenol (B1671780), which possesses a free hydroxyl group, are readily conjugated and detoxified, primarily through glucuronidation, and exhibit little to no genotoxicity. nih.govoup.comnih.gov In contrast, methyleugenol and its metabolite 1'-Hydroxymethyleugenol lack this free hydroxyl group, directing their metabolism towards the genotoxic activation pathway.

Application of Computational Chemistry and QSAR Modeling for Predictive Research

Computational chemistry and QSAR modeling are powerful tools for investigating the relationship between the chemical structure of 1'-Hydroxymethyleugenol and its analogs and their biological activities. These in silico methods can help to predict the toxicity of untested compounds and provide insights into their mechanisms of action.

Development of Predictive Models for 1'-Hydroxymethyleugenol's Biological Activity

While specific QSAR models exclusively for (R)-1'-Hydroxymethyleugenol are not extensively reported in the public domain, the framework for their development is well-established. Such models would aim to correlate various molecular descriptors of 1'-Hydroxymethyleugenol and its analogs with their observed biological activity, such as genotoxicity.

The development of a predictive QSAR model for the genotoxicity of 1'-Hydroxymethyleugenol and its analogs would typically involve the following steps:

Data Set Collection: A robust dataset of structurally related compounds with experimentally determined genotoxicity data (e.g., from Ames test, micronucleus assay, or comet assay) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as orbital energies (HOMO, LUMO), partial charges, and dipole moment, which are crucial for describing chemical reactivity. Quantum chemical calculations would be employed to derive these. acs.org

Physicochemical descriptors: Including logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), would be used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power and robustness of the developed model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for the genotoxicity of 1'-Hydroxymethyleugenol analogs might take the form of an equation where genotoxicity is a function of descriptors related to the stability of the carbocation formed at the 1'-position and the molecule's ability to undergo the necessary metabolic transformations.

The table below illustrates the types of descriptors that would be relevant for developing a QSAR model for the genotoxicity of 1'-Hydroxymethyleugenol and its analogs.

| Descriptor Type | Specific Descriptor Example | Relevance to Genotoxicity |

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the ease of electron donation and susceptibility to oxidation. |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Relates to the ability to accept electrons and electrophilicity. |

| Electronic | Partial Charge on the 1'-Carbon | Indicates the electrophilicity of the carbon atom that forms the DNA adduct. |

| Quantum Chemical | Carbocation Stability | Directly relates to the reactivity of the ultimate carcinogenic species. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences the absorption, distribution, and metabolism of the compound. |

The application of such predictive models could significantly aid in the safety assessment of flavorings and fragrances containing related alkenylbenzenes by prioritizing compounds for further experimental testing and providing insights into the structural modifications that could mitigate genotoxic effects.

Advanced Analytical and Methodological Approaches in 1 Hydroxymethyleugenol Research

In Vitro and Ex Vivo Biological Model Systems for Mechanistic Research

A variety of cell-based and subcellular systems are employed to model the complex biological interactions of (R)-1'-Hydroxymethyleugenol, providing insights into its metabolic activation and toxicological profile.

Isolated Liver Microsomes (Rat, Bovine, Human)

Isolated liver microsomes are a fundamental tool for studying the Phase I metabolism of xenobiotics, including the conversion of methyleugenol to 1'-hydroxymethyleugenol (B1222070). These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the initial oxidative metabolism of methyleugenol. oup.comresearchgate.net

Studies utilizing liver microsomes from rats, bovines, and humans have demonstrated the formation of 1'-hydroxymethyleugenol as a major metabolite of methyleugenol. oup.comoup.comresearchgate.net Research has shown that different CYP enzymes are involved in this biotransformation across species. In rat liver microsomes, CYP2E1 has been identified as a key enzyme in the 1'-hydroxylation of methyleugenol. oup.comresearchgate.net In contrast, studies with human liver microsomes suggest that CYP1A2 is the primary enzyme responsible for this metabolic activation at physiologically relevant concentrations. oup.comresearchgate.net The activity of these enzymes can vary significantly among individuals, which may contribute to differences in susceptibility to the toxic effects of methyleugenol. researchgate.net

The use of Aroclor 1254-induced rat liver microsomes has been shown to result in a higher turnover rate and a broader pattern of metabolites compared to non-induced microsomes, likely due to the increased expression of various CYP enzymes. nih.gov

Table 1: Key Findings from Studies with Isolated Liver Microsomes

| Organism | Key CYP Enzymes Involved in 1'-Hydroxylation | Notable Findings |

| Rat | CYP2E1, CYP2B, CYP1A2 oup.comresearchgate.net | Auto-induction of 1'-hydroxylating enzymes by methyleugenol treatment. oup.com |

| Bovine | Not explicitly identified in the provided context. | Formation of 1'-hydroxymethyleugenol confirmed. oup.comoup.com |

| Human | CYP1A2 oup.comresearchgate.net | Marked variability in the rate of 1'-hydroxylation among different donors. oup.com |

Primary Hepatocyte Cultures (Rat, Human)

Primary hepatocyte cultures offer a more comprehensive model for metabolic studies than isolated microsomes, as they retain both Phase I and Phase II metabolic activities, as well as intact cellular structures. These cultures allow for the investigation of the complete metabolic pathway of methyleugenol, including the formation of 1'-hydroxymethyleugenol and its subsequent conjugation and excretion.

In studies with primary rat hepatocytes, 1'-hydroxymethyleugenol has been identified as a major non-conjugated metabolite of methyleugenol. oup.com These cells have also been used to investigate the cytotoxicity and DNA adduct formation potential of 1'-hydroxymethyleugenol. Research has shown that 1'-hydroxymethyleugenol is more potent in forming DNA adducts in rat hepatocytes compared to its parent compound, methyleugenol. oup.com The cytotoxicity of 1'-hydroxymethyleugenol has been demonstrated through assays measuring lactate (B86563) dehydrogenase leakage and resazurin (B115843) reduction, with a determined EC50 value of 50 µM in primary rat hepatocytes. oup.com

Genetically Engineered Bacterial and Yeast Strains for Mutagenicity Assays

Genetically engineered microbial systems are valuable tools for assessing the mutagenic potential of chemical compounds. The Ames test, which utilizes specific strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, is a widely used method for detecting chemical mutagens. nih.govnih.gov

A modified Ames test employing Salmonella typhimurium strains engineered to express different sulfotransferases (SULTs) has been used to evaluate the mutagenicity of the enantiomers of 1'-hydroxymethyleugenol. oup.com This is significant because the ultimate carcinogenic activity of 1'-hydroxymethyleugenol is dependent on its sulfation by SULTs to form a reactive sulfate (B86663) ester. oup.com These studies have demonstrated that both enantiomers of 1'-hydroxymethyleugenol are mutagenic and can form DNA adducts in this bacterial system. oup.com

Yeast-based genotoxicity assays, using organisms such as Saccharomyces cerevisiae, provide an alternative eukaryotic model for assessing DNA damage and repair mechanisms. nih.gov These assays can be designed to detect various genetic alterations, including mutations, recombination, and aneuploidy. While specific studies on (R)-1'-Hydroxymethyleugenol using yeast-based assays were not detailed in the provided search results, these systems represent a potential avenue for further mechanistic investigations. nih.gov

Human Cell Lines (e.g., HepG2, HT29) for Cellular Response Studies

Human cell lines, such as the hepatocellular carcinoma cell line HepG2 and the colon adenocarcinoma cell line HT29, are widely used in toxicology and cancer research to study cellular responses to xenobiotics.

The HepG2 cell line, derived from a human liver carcinoma, retains many of the metabolic functions of primary hepatocytes, making it a relevant model for studying the metabolism and toxicity of compounds like methyleugenol and its metabolites. mdpi.comjjgastro.comatcc.org Although direct studies on (R)-1'-Hydroxymethyleugenol in HepG2 cells are not extensively detailed in the provided results, research on structurally related compounds, such as eugenol (B1671780), has been conducted. researchgate.net These studies have investigated endpoints such as cytotoxicity, oxidative stress, and apoptosis. researchgate.netnih.gov Given its metabolic capabilities, the HepG2 cell line is a suitable in vitro model for investigating the cellular effects of 1'-hydroxymethyleugenol, including its impact on cell viability and genotoxicity. researchgate.net

The HT29 cell line, originating from a human colon adenocarcinoma, is a valuable model for studying intestinal cell biology and the effects of various compounds on the gastrointestinal tract. nih.govcytion.comubigene.us While specific research on the direct effects of (R)-1'-Hydroxymethyleugenol on HT29 cells is not prominent in the search results, this cell line is frequently used to assess the cytotoxicity and anti-proliferative effects of various natural and synthetic compounds. cytion.comnih.gov

Chromatographic and Spectroscopic Techniques for Metabolite and Adduct Analysis

The accurate identification and quantification of metabolites and DNA adducts of (R)-1'-Hydroxymethyleugenol are crucial for understanding its metabolic fate and mechanism of toxicity. High-performance liquid chromatography (HPLC) is a cornerstone technique in this area of research.

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification and Separation

High-performance liquid chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the primary analytical method for the separation, identification, and quantification of methyleugenol and its metabolites from biological matrices such as microsomal incubations and hepatocyte culture media. oup.comnih.gov

In these studies, RP-HPLC coupled with diode-array detection (DAD) or ultraviolet (UV) detection allows for the resolution and quantification of various metabolites based on their distinct retention times and UV-Vis spectra. oup.com For instance, in the analysis of methyleugenol metabolism in liver microsomes, HPLC has been used to separate 1'-hydroxymethyleugenol from other metabolites like 3'-hydroxymethylisoeugenol and 6-hydroxymethyleugenol. oup.comoup.com

The development of validated HPLC methods is essential for accurate quantification. This involves establishing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ijcrt.orgthepharmajournal.comresearchgate.net Such validated methods have been successfully applied to quantify eugenol and related compounds in various samples. ijcrt.orgthepharmajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. rsc.org This technique is indispensable for the quantitative measurement of (R)-1'-Hydroxymethyleugenol and its metabolites in complex biological matrices. rsc.org

In the context of 1'-Hydroxymethyleugenol research, LC-MS/MS is employed for:

Quantification: It allows for the precise measurement of the compound and its downstream metabolites in tissues and bodily fluids. This is essential for pharmacokinetic studies that map the absorption, distribution, metabolism, and excretion of the parent compound, methyleugenol.

Structural Confirmation: While NMR provides the definitive structure, LC-MS/MS can confirm the identity of metabolites by determining their molecular weight and fragmentation patterns. The fragmentation data provides structural clues that help in the identification of unknown metabolic products.

Adduct Analysis: LC-MS/MS is a key method for analyzing DNA adducts formed from reactive metabolites of 1'-Hydroxymethyleugenol. nih.gov Mass spectrometric analysis of these adducts typically requires the enzymatic digestion of DNA into individual nucleosides, which can then be separated and detected. nih.gov This allows for the identification and quantification of specific DNA lesions, providing direct evidence of genotoxicity.

The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric conditions to achieve the desired sensitivity and selectivity for the analytes of interest. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. jchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jchps.comcore.ac.uk For a compound like (R)-1'-Hydroxymethyleugenol, both ¹H NMR and ¹³C NMR are utilized to confirm its structural integrity and stereochemistry.

Key aspects of NMR analysis include:

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus (proton or carbon). libretexts.orgcompoundchem.com This information helps to identify different functional groups and their relative positions in the molecule.

Spin-Spin Coupling (J): The splitting of NMR signals reveals information about adjacent nuclei. compoundchem.com This coupling pattern helps to establish the connectivity of atoms, confirming the carbon skeleton of the molecule.

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, allowing for the determination of the relative number of protons of each type. libretexts.org

Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, a complete and definitive structural assignment of (R)-1'-Hydroxymethyleugenol can be achieved.

32P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.gov This makes it particularly suitable for monitoring DNA damage resulting from exposure to genotoxic compounds like the reactive metabolites of 1'-Hydroxymethyleugenol. The technique is applicable for detecting adducts of unknown structure and can be used with very small amounts of DNA (1-10 µg). wisnerbaum.com

The procedure involves four primary steps: nih.govnih.gov

Enzymatic Digestion of DNA: The DNA sample is hydrolyzed into its constituent 3'-monophosphate deoxynucleosides.

Adduct Enrichment: The hydrophobic DNA adducts are selectively enriched from the excess of normal nucleotides.

³²P-Labeling: The adducts are radiolabeled at the 5'-hydroxyl group by the enzyme T4 polynucleotide kinase, which transfers a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) and then detected and quantified by measuring their radioactivity.

This assay is a cornerstone in genotoxicity studies, providing a means to evaluate the DNA-damaging potential of chemicals and to explore the molecular mechanisms of chemical carcinogenesis. youtube.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a laser-based technology that allows for the rapid multi-parametric analysis of individual cells within a heterogeneous population. nih.gov In research involving (R)-1'-Hydroxymethyleugenol, it is a critical tool for assessing the compound's effects on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). nih.gov

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with the compound, fixed, and stained with a fluorescent dye (e.g., propidium (B1200493) iodide) that binds stoichiometrically to DNA. escca.eu The fluorescence intensity of each cell is directly proportional to its DNA content. escca.eu Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether the compound induces cell cycle arrest at specific checkpoints. escca.euresearchgate.net

Apoptosis Analysis: The induction of apoptosis can be quantified using flow cytometry with specific staining protocols. A common method involves co-staining cells with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity (late apoptosis or necrosis). nih.govresearchgate.net This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

These analyses provide quantitative data on the cytostatic and cytotoxic effects of (R)-1'-Hydroxymethyleugenol, offering insights into its mechanisms of toxicity.

Computational Modeling for Pharmacokinetic and Toxicokinetic Research

Computational modeling has become an essential component of modern toxicology and risk assessment. For (R)-1'-Hydroxymethyleugenol, modeling approaches are used to simulate its behavior in the body and to understand the variability in response across the human population.

Physiologically Based Kinetic (PBK) Modeling for Predicting Metabolite Concentrations

Physiologically Based Kinetic (PBK) models are mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals. ljmu.ac.uk These models are constructed using physiological parameters (e.g., tissue volumes, blood flow rates) and chemical-specific data (e.g., partition coefficients, metabolic rates). ljmu.ac.uk

For methyleugenol, the parent compound of 1'-Hydroxymethyleugenol, PBK models have been developed for both rats and humans using in vitro and in silico data. nih.govwur.nl These models are crucial for:

Predicting Internal Dose: They can predict the concentration of methyleugenol and its metabolites, including 1'-Hydroxymethyleugenol and the ultimate reactive metabolite 1'-sulfooxymethyleugenol, in target organs like the liver. nih.govwur.nl

Investigating Metabolic Pathways: The models help to quantify the relative importance of different bioactivation and detoxification pathways at various dose levels. nih.govwur.nl

Species Extrapolation: By comparing model outputs for rats and humans, researchers can investigate species differences in metabolism and assess the relevance of animal toxicity data to human risk assessment. nih.govwur.nl For instance, PBK modeling has revealed that while there are significant differences in the metabolic pathways of 1'-hydroxymethyleugenol between humans and rats, the ultimate formation of the reactive 1'-sulfooxymethyleugenol appears to be similar. nih.govwur.nl

| PBK Model Parameter Category | Description | Relevance to 1'-Hydroxymethyleugenol |

| Physiological Parameters | Species-specific data such as body weight, tissue volumes, and blood flow rates. | Defines the biological system in which the compound is distributed. |

| Chemical-Specific Parameters | Properties like partition coefficients (describing how the chemical distributes between tissues and blood) and metabolic constants (Vmax and Km). | Determines the rate and extent of 1'-Hydroxymethyleugenol formation and subsequent metabolism in different tissues. toxicology.org |

| In Vitro/In Silico Data | Metabolic rates determined from experiments with liver microsomes, hepatocytes, or recombinant enzymes; data derived from computational predictions. | Provides the biochemical data needed to parameterize the metabolic pathways in the model. nih.govwur.nl |

This table is interactive. Users can sort and filter the data.

Monte Carlo Simulations for Assessing Interindividual Variation in Metabolism

While a PBK model can predict outcomes for an "average" individual, there is significant variability in metabolic capacity across the human population. Monte Carlo simulation is a computational technique used in conjunction with PBK models to quantify this variability. nih.gov

The process involves:

Defining probability distributions for key model parameters that are known to vary among individuals, such as the activity levels of specific metabolic enzymes (e.g., Cytochrome P450s, sulfotransferases). wur.nl

Running the PBK model thousands of times. In each run, the model samples a value for each variable parameter from its defined probability distribution. nih.gov

Analyzing the collection of model outputs to generate a probability distribution of predicted outcomes, such as the peak concentration of 1'-sulfooxymethyleugenol in the liver.

This approach allows researchers to estimate the range of internal doses expected across a diverse population and to identify subpopulations that may be more susceptible due to their genetic makeup or other physiological differences. nih.govwur.nl By simulating the effects of genetic polymorphisms and other factors, Monte Carlo analysis provides a powerful tool for assessing interindividual variability in the bioactivation of methyleugenol. nih.gov

Future Research Directions and Emerging Paradigms in 1 Hydroxymethyleugenol, R Research

Elucidation of Uncharacterized Metabolic Pathways and Enzymes

The biotransformation of xenobiotics is a complex process, typically categorized into Phase I, II, and III reactions that modify a compound to facilitate its excretion. nih.gov The primary metabolic activation pathway for methyleugenol to 1'-hydroxymethyleugenol (B1222070) is catalyzed by cytochrome P450 (CYP) enzymes, a Phase I reaction. oup.com Subsequent Phase II sulfation, catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1, converts 1'-hydroxymethyleugenol into an unstable sulfate (B86663) ester that leads to the formation of a reactive carbocation capable of binding to DNA. oup.comnih.gov

While this primary activation pathway is well-documented, a complete picture of the metabolic fate of (R)-1'-hydroxymethyleugenol is far from complete. Future research must focus on identifying all contributing enzymes and alternative metabolic routes.

Key research questions include:

CYP Isoform Specificity: Which specific CYP450 isoforms are predominantly responsible for the hydroxylation of methyleugenol to the (R)-enantiomer of 1'-hydroxymethyleugenol? Understanding the specific enzymes involved is crucial for predicting inter-individual variability in activation.

Alternative Phase I Pathways: Beyond 1'-hydroxylation, other oxidative metabolites of methyleugenol have been identified. oup.comoup.com The pathways leading to these metabolites from (R)-1'-hydroxymethyleugenol itself, and the enzymes involved, require systematic investigation.

Competing Phase II Reactions: While sulfation is the key activation pathway, other Phase II reactions, such as glucuronidation, may serve as detoxification pathways. The balance between these competing pathways is a critical determinant of toxicity. The role of UDP-glucuronosyltransferases (UGTs) in the metabolism of (R)-1'-hydroxymethyleugenol remains a significant uncharacterized area.

Phase III Transport: The involvement of Phase III transporters, such as ATP-binding cassette (ABC) transporters, in the cellular efflux of (R)-1'-hydroxymethyleugenol and its conjugates is entirely unknown. These transporters can significantly influence the intracellular concentration and, consequently, the toxicity of the compound.

Elucidating these pathways will provide a more nuanced understanding of the metabolic balance between detoxification and activation, which is fundamental to assessing risk.

Investigation of Long-Term Genomic and Epigenomic Consequences of DNA Adducts

The formation of DNA adducts by the reactive carbocation of 1'-hydroxymethyleugenol is the initiating event in its genotoxicity. oup.comresearchgate.net These adducts can lead to mutations if not repaired, and long-term exposure to the parent compound, methyleugenol, is associated with carcinogenicity in rodents, particularly in the liver. mdpi.com However, the specific long-term consequences of the DNA adducts formed by the (R)-enantiomer are not fully understood.

Future research should focus on the downstream effects of these adducts, extending from genomic instability to epigenetic alterations.

Genomic Consequences: A critical area of investigation is the "mutational signature" associated with (R)-1'-hydroxymethyleugenol adducts. High-throughput sequencing of exposed cells or tissues can identify the specific types of mutations (e.g., base substitutions, insertions, deletions) and the genomic locations where they preferentially occur. This information can serve as a biomarker of exposure and effect.

Epigenomic Consequences: Environmental toxicants are known to perturb epigenetic mechanisms, which can lead to long-lasting changes in gene expression without altering the DNA sequence itself. nih.gov The formation of DNA adducts can disrupt the binding of regulatory proteins and interfere with DNA repair processes, which in turn can trigger changes in the epigenetic landscape. nih.gov Future studies should investigate whether (R)-1'-hydroxymethyleugenol exposure leads to:

Altered DNA Methylation: Changes in the pattern of DNA methylation, a key epigenetic mark, are a hallmark of many cancers. nih.govnih.gov

Histone Modifications: Modifications to histone proteins, which package DNA into chromatin, can be altered by cellular stress, including DNA damage. nih.gov

Non-coding RNA Expression: Changes in the expression of non-coding RNAs that regulate gene expression.

Investigating these epigenetic effects is crucial, as they may explain the long-term, heritable (at the cellular level) consequences of exposure and contribute to the carcinogenic process.

Integration of Multi-Omics Data for Comprehensive Systems Biology Approaches

To holistically understand the impact of (R)-1'-hydroxymethyleugenol, research must move towards a systems biology approach, integrating data from multiple "omics" platforms. nih.gov This approach allows for the construction of a comprehensive picture of the cellular response to the compound, from the genome to the metabolome. rsc.org

| Omics Layer | Research Focus for (R)-1'-Hydroxymethyleugenol | Potential Insights |

| Genomics | Whole-genome sequencing of exposed cells. | Identify mutational signatures and genomic instability hotspots. |

| Epigenomics | Analysis of DNA methylation (methylome) and histone modifications. | Reveal epigenetic dysregulation and altered gene expression potential. nih.gov |

| Transcriptomics | RNA-sequencing to quantify gene expression changes. | Identify cellular pathways perturbed by exposure, such as DNA repair, apoptosis, and cell cycle control. |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Uncover changes in protein networks and identify direct protein targets (adducts) beyond DNA. |

| Metabolomics | Analysis of the complete set of small-molecule metabolites. | Provide a functional readout of the metabolic state of the cell and identify disruptions in metabolic pathways. |

The true power of this approach lies in the integration of these datasets. nih.govyoutube.comrsc.org For example, integrating transcriptomic and proteomic data can reveal how changes in gene expression translate to functional changes in cellular machinery. Combining epigenomic data with transcriptomics can link specific epigenetic marks to the silencing or activation of key genes involved in cancer development. Such a systems-level view is essential for identifying key networks and pathways that are disrupted by (R)-1'-hydroxymethyleugenol and for discovering novel biomarkers of exposure and toxicity.

Refined Stereoselective Synthesis and Biological Evaluation of (R)-1'-Hydroxymethyleugenol

Many biologically active molecules exist as enantiomers (mirror-image isomers), which can have markedly different physiological effects. Studies have shown that both enantiomers of 1'-hydroxymethyleugenol are mutagenic. oup.com However, a precise, quantitative comparison of the biological activity—including metabolic rate, DNA adduct formation, and genotoxicity—of the (R)- and (S)-enantiomers requires a reliable supply of stereochemically pure compounds.

Future research in this area should prioritize:

Development of Efficient Stereoselective Synthesis: Creating more efficient, scalable, and high-purity methods for synthesizing (R)-1'-hydroxymethyleugenol. This is a prerequisite for detailed and reproducible biological studies.

Comparative Biological Evaluation: Once pure enantiomers are available, systematic studies are needed to compare the (R)- and (S)-forms. This includes:

Rates of enzymatic sulfation by SULT1A1 and other relevant isoforms.

Kinetics of DNA adduct formation and the specific types of adducts formed.

Potency in inducing DNA strand breaks, micronuclei formation, and mutations in various cell models. nih.gov

Comparative toxicogenomic and metabolomic profiling.

This line of research is critical for determining whether one enantiomer is significantly more potent than the other, which has direct implications for risk assessment.

Development of Advanced Predictive Toxicological Models

There is a global effort to reduce reliance on animal testing and develop more efficient, human-relevant methods for toxicity assessment. slideshare.netljmu.ac.uk Advanced predictive toxicological models, including in silico and novel in vitro approaches, represent the future of this field. nih.gov

For (R)-1'-hydroxymethyleugenol, future work should focus on developing:

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the biological activity of a chemical based on its molecular structure. upf.edu By training models with data from (R)-1'-hydroxymethyleugenol and related alkenylbenzenes, it may be possible to predict the genotoxic potential of similar, untested compounds.

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. Developing a PBPK model for methyleugenol and its metabolites, including (R)-1'-hydroxymethyleugenol, would allow for better prediction of internal dose and target tissue concentrations, improving the extrapolation from in vitro data to in vivo scenarios.

High-Throughput In Vitro Assays: Utilizing advanced cell models, such as 3D organoids or "liver-on-a-chip" systems that more accurately mimic human physiology, can provide more relevant data on metabolism and toxicity. These systems can be used in high-throughput screening formats to test the effects of (R)-1'-hydroxymethyleugenol on various cellular endpoints.

Integrating the data from these advanced models will be key to creating a more robust and predictive framework for assessing the human health risks associated with methyleugenol exposure and its metabolite, (R)-1'-hydroxymethyleugenol.

Q & A

Q. How do species differences in sulfation pathways impact translational risk assessment of 1'-hydroxymethyleugenol?

- Key Finding : Human and rat hepatic sulfation rates for 1'-hydroxymethyleugenol are comparable at low doses, but humans exhibit higher glucuronidation, reducing bioactivation .

- Implication : Prioritize humanized mouse models (e.g., Cyp2e1-null, SULT1A1 transgenic) for carcinogenicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.